Fluorescein-Cadaverine Dihydrobromide

Description

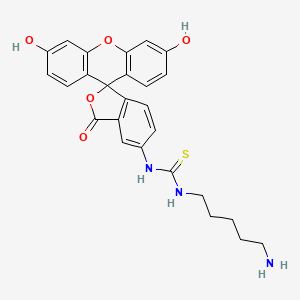

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNZXNJCCZJIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659724 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786705-84-8 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization for Fluorescein Cadaverine Dihydrobromide Probe Development

Core Synthesis Pathways and Precursor Chemistry

The synthesis of fluorescein-cadaverine probes relies on the strategic reaction between a fluorescein (B123965) derivative and cadaverine (B124047), a five-carbon diamine. The specific chemistry employed dictates the nature and stability of the resulting linkage.

Reaction of Cadaverine with Fluorescein Isothiocyanate (FITC)

The most common and well-established method for synthesizing fluorescein-cadaverine is through the reaction of fluorescein isothiocyanate (FITC) with cadaverine. researchgate.netaatbio.com FITC is a derivative of fluorescein functionalized with a highly reactive isothiocyanate group (-N=C=S). wikipedia.org This group readily reacts with primary amines, such as the terminal amino groups on cadaverine. aatbio.combioclone.net

The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group. aatbio.com This process results in the formation of a stable thiourea (B124793) linkage, covalently connecting the fluorescein fluorophore to the cadaverine molecule. aatbio.comtdblabs.se The resulting conjugate, often referred to as FITC-cadaverine, is a valuable tool in various biochemical assays, serving as a fluorescent substrate for enzymes like transglutaminase. aatbio.com The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine (B128534) (TEA) to facilitate the reaction. researchgate.net While the isothiocyanate group can also react with other nucleophiles like thiols and hydroxyls, its reaction with primary amines is predominant and results in a more stable bond, making it a preferred method for labeling. tdblabs.semedchemexpress.comnih.gov

Table 1: Reaction Conditions for Synthesis of Fluorescein-Cadaverine Derivative

| Reactants | Reagents & Conditions | Product Linkage | Reference |

|---|

Alternative Fluorescein Derivatives for Cadaverine Conjugation

Beyond FITC, other fluorescein derivatives can be utilized for conjugation to cadaverine, often providing advantages in specificity and bond stability.

Succinimidyl Esters (SE) / N-hydroxysuccinimide (NHS) Esters : These are among the most popular alternatives for amine modification. aatbio.com NHS-fluorescein reacts with primary amines with greater specificity than FITC, particularly in the presence of other nucleophiles. wikipedia.orgbioclone.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, displacing the NHS group and forming a highly stable amide bond. aatbio.com This method is favored for its efficiency and the robustness of the resulting conjugate. bioclone.net

Sulfonyl Chlorides : Fluorescein cadaverine can be coupled to sulfonyl chlorides, indicating that a fluorescein derivative bearing a sulfonyl chloride group could react with cadaverine to form a stable sulfonamide linkage. biotium.com

Carboxylic Acids : Fluorescein derivatives with a carboxylic acid moiety can be activated to react with amines. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used to activate carboxyl groups for coupling with primary amines like that of cadaverine, forming a stable amide bond. biotium.com

Isomeric Considerations and Synthetic Control

Commercial preparations of FITC are typically a mixture of two structural isomers: fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). wikipedia.orgaatbio.comcymitquimica.com The position of the reactive isothiocyanate group on the bottom phenyl ring of the fluorescein core defines the isomer. wikipedia.org

Differentiation of 5- and 6-Isomers and Their Implications in Bioconjugation Reactivity

The 5- and 6-isomers of FITC arise from the nitration of fluorescein, which produces a mixture of 5- and 6-nitrofluorescein, followed by reduction to the corresponding amines and subsequent reaction with thiophosgene (B130339) to create the isothiocyanate group. The final product is a mixture because the initial nitration step is not regioselective.

For most standard bioconjugation applications, such as general protein labeling, the isomeric mixture is used without separation. fishersci.no The spectral properties of the 5- and 6-isomers are largely indistinguishable in terms of their excitation and emission wavelengths. fishersci.noaatbio.com However, minor differences have been reported, with 5-FITC having an excitation/emission maximum of approximately 491/516 nm and 6-FITC having a maximum of 490/525 nm. aatbio.com

While the reactivity of the mixed isomers is generally considered comparable for bulk labeling, applications requiring high purity and uniformity, such as DNA sequencing or high-resolution capillary electrophoresis, often utilize a single, purified isomer. fishersci.no The spatial difference of the attachment point can subtly influence the interaction of the conjugated molecule with its target, which may be significant in highly sensitive assays or structural studies. nih.gov

Table 2: Spectral Properties of FITC Isomers

| Isomer | Common Name | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| 5-FITC | Isomer I | ~491 | ~516 | aatbio.com |

Strategies for Conjugation and Bioconjugate Stability Enhancement

Methods that yield highly stable linkages are crucial for the development of robust fluorescent probes. Reductive amination offers an alternative pathway to the common isothiocyanate or NHS-ester reactions, resulting in a stable secondary or tertiary amine bond.

Schiff Base Formation and Reductive Amination Methodologies for Amine Conjugation

Reductive amination is a versatile method for forming a carbon-nitrogen bond between a carbonyl compound (an aldehyde or ketone) and an amine. youtube.com The process occurs in two main stages:

Schiff Base (Imine) Formation : An amine nucleophilically attacks a carbonyl group, followed by dehydration, to form an intermediate called a Schiff base, or imine (R₂C=NR'). youtube.comwikipedia.org This reaction is typically reversible and catalyzed by acid. youtube.comyoutube.com

Reduction : The resulting imine (or its protonated form, the iminium ion) is then reduced to a stable secondary or tertiary amine. youtube.com

To create a fluorescein-cadaverine conjugate via this method, a fluorescein derivative containing an aldehyde or ketone functional group would be reacted with cadaverine. The key to a successful one-pot reductive amination is the choice of reducing agent. A mild reducing agent is required, one that selectively reduces the iminium ion without reducing the initial carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is a weaker reducing agent than sodium borohydride (B1222165) (NaBH₄) and will not readily reduce aldehydes or ketones at the neutral to slightly acidic pH required for imine formation. youtube.comyoutube.com More modern reagents like sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH) are also widely used and are often more effective and less toxic. youtube.com

Carbodiimide-Mediated Amidation for Carboxylic Acid Coupling

Carbodiimide (B86325) chemistry is a cornerstone method for covalently linking an amine-containing molecule, such as Fluorescein-Cadaverine, to a molecule bearing a carboxylic acid group. thermofisher.com This zero-length crosslinking strategy facilitates the formation of a stable amide bond without introducing any additional spacer atoms into the final conjugate. thermofisher.com

The most common carbodiimide used in aqueous-based bioconjugation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.combiotium.com The reaction mechanism proceeds through the activation of the carboxyl group by EDC, which forms a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is susceptible to nucleophilic attack by the primary amine of Fluorescein-Cadaverine. fishersci.co.uk The amine displaces the O-acylisourea group, creating a stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct. thermofisher.com

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS, is frequently included. thermofisher.comnih.gov EDC first reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. thermofisher.com This amine-reactive ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more controlled and efficient two-step reaction with the primary amine of Fluorescein-Cadaverine at physiological pH. thermofisher.com This two-step approach can improve yields and provide greater control over the conjugation process. nih.gov

Amine-Reactive Succinimidyl Ester Chemistry for Biomolecule Labeling

Succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester chemistry is one of the most prevalent and effective methods for labeling biomolecules with primary amines, such as the terminal amine of Fluorescein-Cadaverine. nih.govthermofisher.com This strategy involves activating a carboxyl-containing molecule (which could be a protein, a modified oligonucleotide, or another dye) with an NHS ester. This activated molecule can then be reliably conjugated to Fluorescein-Cadaverine.

The reaction involves the nucleophilic attack of the non-protonated primary amine from Fluorescein-Cadaverine on the NHS ester. This results in the formation of a highly stable amide bond and the release of the N-hydroxysuccinimide leaving group. thermofisher.com This chemistry is highly specific towards primary amines in the presence of other nucleophiles. wikipedia.org

Reaction conditions are critical for successful conjugation. biomol.com

pH: The reaction is strongly pH-dependent. Optimal labeling occurs in the pH range of 7 to 9, with a common recommendation of pH 8.5. thermofisher.combiomol.com This is because the primary amine must be in its non-protonated, nucleophilic state to be reactive. biomol.com

Buffers: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with Fluorescein-Cadaverine for reaction with the NHS ester, significantly reducing labeling efficiency. thermofisher.com Amine-free buffers are required for this procedure.

Stability: NHS-ester reagents are moisture-sensitive and the NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, the reagent should be prepared immediately before use and stock solutions should not be prepared for long-term storage. thermofisher.com

Comparative Analysis of FITC-Cadaverine and Carboxyfluorescein (FAM)-Cadaverine Conjugate Stability

FITC-Cadaverine: This conjugate is formed by reacting Fluorescein Isothiocyanate (FITC) with the primary amine of cadaverine. The isothiocyanate group (-N=C=S) of FITC reacts with the amine to form a thiourea linkage (-NH-C(S)-NH-). wikipedia.orgthermofisher.com While FITC is a widely used and cost-effective labeling reagent, the resulting thiourea bond has been reported to be less stable over time compared to other linkages. thermofisher.comanaspec.com

Carboxyfluorescein (FAM)-Cadaverine: This conjugate is created by coupling Carboxyfluorescein (FAM) to the primary amine of cadaverine. The carboxylic acid group of FAM is typically activated using the chemistries described previously, such as carbodiimide/NHS methods, to form a stable amide bond (-CO-NH-). nih.govresearchgate.net

A comparative analysis reveals that the amide bond is chemically more robust than the thiourea bond. Active esters, like succinimidyl esters used to couple FAM, are preferred for conjugation because they form a very stable amide bond. thermofisher.com In contrast, the thiourea product resulting from isothiocyanate reactions has been reported to deteriorate over time, potentially leading to signal loss or the generation of fluorescent artifacts in long-term experiments. thermofisher.com Consequently, while FITC-cadaverine is a functional probe, conjugates made from carboxyfluorescein (FAM) that utilize an amide linkage offer superior stability for applications demanding high chemical robustness. anaspec.com

Mechanistic Principles of Fluorescein Cadaverine Dihydrobromide As a Fluorescent Probe

Principles of Amine Reactivity and Molecular Recognition in Bioconjugation

The functionality of Fluorescein-Cadaverine as a probe is fundamentally linked to the chemical reactivity of its terminal primary amine group, which is derived from the cadaverine (B124047) component. This amine group serves as a versatile nucleophilic handle for covalent attachment to a range of electrophilic functional groups on target molecules, a process known as bioconjugation. The probe can be readily coupled to molecules containing activated carboxyl groups, sulfonyl chlorides, and epoxides. biotium.comacs.org This reactivity allows for the stable, covalent labeling of proteins, modified oligonucleotides, and other amine-containing molecules. biotium.com

The principle of molecular recognition dictates the specificity of its application. In enzymatic assays, the cadaverine portion of the molecule is recognized as a substrate by specific enzymes, most notably transglutaminases. nih.govnih.gov These enzymes recognize the primary amine structure, enabling the targeted incorporation of the fluorescein (B123965) tag into specific protein substrates. nih.gov This enzymatic specificity ensures that the fluorescent signal is localized to sites of enzyme activity, providing a clear example of molecular recognition guiding the probe to its target. Beyond enzymatic recognition, the amine group can be used in more general bioconjugation strategies; for instance, it can react with epoxy-functionalized surfaces, such as silica (B1680970) nanoparticles, allowing for the quantification of reactive sites on engineered materials. acs.org The cadaverine structure also allows the dye to be conjugated to biomolecules that contain carboxylic acid, aldehyde, or ketone groups through amidation or reductive amination. anaspec.com

Enzymatic Substrate Mechanisms

A primary application of Fluorescein-Cadaverine Dihydrobromide is as a substrate for transglutaminase (TGase) enzymes. This allows for the direct visualization and quantification of TGase activity in a variety of biological contexts.

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue within or between proteins. Fluorescein-Cadaverine serves as an exogenous amine donor substrate in these reactions. nih.govnih.gov In the presence of active TGase, the primary amine of the cadaverine moiety effectively substitutes for a protein's lysine residue. nih.gov The enzyme then covalently attaches the Fluorescein-Cadaverine molecule to a glutamine residue on a target protein. nih.gov This mechanism transforms the target protein into a fluorescently labeled product, enabling the detection of active transglutaminase in living cells and tissues. nih.gov It has been successfully used to label cells in culture, where it diffuses throughout the cell and is incorporated into substrates by active TGase. nih.gov

The enzymatic incorporation of Fluorescein-Cadaverine provides significant insights into the location and activity of transglutaminases. The process involves the TGase-catalyzed creation of a stable isopeptide bond, which fluorescently tags endogenous protein substrates. nih.gov This has been instrumental in identifying specific substrates and localizing TGase activity.

Research has shown that this technique can characterize terminal differentiation in keratinocytes by labeling the cornified envelopes, which are cross-linked by transglutaminase. nih.gov In other studies using cell cultures, Fluorescein-Cadaverine labeling revealed that while cytosolic transglutaminase appeared to be inactive, the enzyme was highly active in the extracellular compartment. nih.gov The probe was incorporated into lattice-like structures that co-distributed with the extracellular matrix protein fibronectin, identifying it as a major substrate for extracellular transglutaminase. nih.gov These findings demonstrate how the enzymatic incorporation of Fluorescein-Cadaverine serves as a powerful tool for dissecting the specific functions of transglutaminases in distinct cellular environments. nih.gov

| Research Application | Target Enzyme | Labeled Substrate/Structure | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Characterization of Keratinocyte Differentiation | Transglutaminase | Cornified Envelopes | Provides a rapid assessment of terminal differentiation by visualizing TGase-mediated cross-linking. | nih.gov |

| Localization of Active Transglutaminase in Cell Culture | Transglutaminase | Fibronectin in the Extracellular Matrix | Demonstrated that TGase is active in the extracellular compartment but largely inactive in the cytosol, labeling specific extracellular proteins. | nih.gov |

Fluorescence Modulation in Complex Biological Environments

The utility of Fluorescein-Cadaverine as a probe is critically dependent on the properties of its fluorescein fluorophore. The fluorescent signal is not constant but is dynamically modulated by its immediate surroundings, which must be considered for accurate data interpretation.

Fluorescein is well-known for its intense fluorescence and its pronounced sensitivity to the local pH. nih.govnih.gov Its fluorescent output is intrinsically linked to its ionic form, which varies with hydrogen ion concentration. nih.govnih.gov The probe's fluorescence is most intense in its di-anionic state, which predominates at neutral to alkaline pH (pH > 7). nih.gov As the environment becomes more acidic, the fluorescein moiety becomes protonated, leading to a dramatic decrease in fluorescence. nih.gov The effective pH sensitivity range for fluorescein-based probes is generally between pH 6 and 8, which aligns well with physiological conditions in many biological systems. nih.gov

When Fluorescein-Cadaverine is incorporated into a protein or confined within a specific cellular compartment, its fluorescent properties can be further altered by the local microenvironment, including polarity, viscosity, and molecular interactions. This molecular confinement can influence the quantum yield and lifetime of the fluorescence.

| pH Range | Predominant Ionic Form | Relative Fluorescence Intensity (at 490 nm excitation) | Reference |

|---|---|---|---|

| > 7.0 (Neutral/Alkaline) | Di-anion | High | nih.gov |

| ~6.4 (pKa) | Mono-anion | Drastically Decreased | nih.gov |

| < 6.0 (Acidic) | Neutral/Cationic | Non-fluorescent | nih.gov |

In any fluorescence-based assay, a key challenge is distinguishing the specific signal from background noise. A primary source of background when using Fluorescein-Cadaverine is the signal from free, unincorporated probe molecules remaining in the solution. thermofisher.com This background fluorescence can obscure the true signal from the labeled target, reducing the sensitivity and dynamic range of the assay. thermofisher.com Therefore, achieving a high signal-to-noise (S/N) ratio is critical for reliable and quantitative measurements. moleculardevices.com

Several strategies are employed to enhance the S/N ratio. These include implementing thorough washing steps to remove excess unbound probe, although this is not always feasible in real-time or in vivo studies. Another approach involves the use of quenchers that reduce the fluorescence of the free probe. nih.gov The quality of an assay is often evaluated using metrics that account for both signal intensity and background variation. The Z'-factor is a statistical parameter widely used in high-throughput screening to measure the separation between positive and negative control signals, providing a robust measure of assay quality. moleculardevices.com Optimizing optical parameters, such as excitation and emission wavelengths, and using advanced imaging techniques like total internal reflection fluorescence (TIRF) microscopy can also significantly reduce background and improve the S/N ratio. nih.gov

| Metric | Definition | Significance in Assay Development | Reference |

|---|---|---|---|

| Signal-to-Noise Ratio (S/N) | The ratio of the mean signal intensity to the standard deviation of the background (noise). | Measures the confidence with which a signal can be distinguished from background variation. A higher S/N ratio indicates greater sensitivity. | moleculardevices.com |

| Z'-Factor | A statistical measure of the separation between the positive control (C+) and negative control (C–) signals, calculated as 1 - [3(σC+ + σC–) / |µC+ - µC–|]. | Provides a measure of assay quality independent of a specific test compound. A Z'-factor > 0.5 is indicative of an excellent assay. | moleculardevices.com |

Academic Research Applications and Methodologies Utilizing Fluorescein Cadaverine Dihydrobromide

Advanced Protein and Peptide Labeling Techniques

Fluorescein-Cadaverine Dihydrobromide serves as a versatile fluorescent labeling reagent in biochemical and cellular research. Its utility stems from the presence of a primary aliphatic amine on the cadaverine (B124047) moiety, which can be covalently linked to various functional groups on proteins and other biomolecules. fishersci.co.ukanaspec.com The fluorescein (B123965) component provides a strong, well-characterized fluorescent signal (absorption/emission maxima around 493/517 nm), enabling detection and quantification. biotium.com

The goal of site-specific labeling is to attach a fluorescent probe to a precise location within a protein to study its structure, function, and dynamics without significantly perturbing the molecule. nih.govnih.gov While some methods achieve high specificity through genetic code expansion, chemical labeling with reagents like this compound offers a complementary approach. nih.govnih.gov

The primary amine of Fluorescein-Cadaverine can be coupled to carboxylic acids present in proteins, such as the side chains of aspartic and glutamic acid residues or the C-terminus. This reaction is efficiently mediated by water-soluble carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). fishersci.co.ukbiotium.com This method allows for targeted labeling of proteins with uniquely reactive or accessible carboxyl groups, providing a degree of site-specificity for functional analysis. fishersci.co.uk The small size of the fluorophore is advantageous compared to larger fluorescent protein tags, which may interfere with protein function or trafficking. nih.gov

Table 1: Common Labeling Chemistries for this compound

| Target Functional Group | Reagent(s) | Resulting Linkage | Reference(s) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | EDC (or EDAC) | Amide Bond | fishersci.co.uk, biotium.com |

| Aldehyde/Ketone | Reductive Amination (e.g., with NaBH₄) | Stable Amine Derivative | fishersci.co.uk, anaspec.com |

| Sulfonyl Chloride (-SO₂Cl) | Direct Reaction | Sulfonamide | biotium.com |

| Glutamine (within proteins) | Transglutaminase | Isopeptide Bond | nih.gov, anaspec.com |

This compound is frequently used to prepare fluorescently labeled antibodies and other biomolecules for use as probes in a variety of research applications. biotium.comnih.gov The direct conjugation of the fluorophore to a primary antibody is a common technique used in fluorescence microscopy, flow cytometry, and immunoassays. biosynth.comtracercro.com

The labeling process typically involves the EDC-mediated coupling of Fluorescein-Cadaverine's amine to carboxylic acid groups on the antibody, often within the Fc (fragment, crystallizable) region to minimize interference with the antigen-binding site. fishersci.co.ukbiotium.com A critical consideration in this process is the degree of labeling, or the fluorophore-to-protein ratio. nih.gov Over-labeling can lead to fluorescence quenching due to the close proximity of multiple fluorophores and may also alter the antibody's structure, potentially reducing or eliminating its antigen-binding avidity. nih.gov Therefore, optimizing the reaction conditions to achieve a balance between signal intensity and antibody functionality is essential for creating reliable research probes. nih.gov

Enzymatic Activity Profiling and Detection Assays

Fluorescent assays provide a highly sensitive and continuous method for measuring enzyme activity, making them suitable for kinetic analysis and high-throughput screening. antibodiesinc.comnih.gov this compound is a particularly effective tool for profiling the activity of transglutaminase enzymes. anaspec.com

Fluorescein-Cadaverine is a well-established amine donor substrate for transglutaminases (TGases). anaspec.comnih.gov These enzymes catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine. researchgate.net When Fluorescein-Cadaverine is used as the amine donor, it becomes covalently incorporated into the target protein substrate, rendering the protein fluorescent. nih.govnih.gov The rate of increase in fluorescence intensity is directly proportional to the transglutaminase activity in the sample. researchgate.net

This assay has been successfully applied to detect and quantify active transglutaminase in living cells and cell lysates. nih.govnih.gov Research using this method has yielded significant insights into the enzyme's function. For instance, studies in various cell lines revealed that although the TGase enzyme is present in the cytosol, it is largely inactive in that compartment. nih.gov The primary site of activity was found to be extracellular, where TGase actively incorporates Fluorescein-Cadaverine into proteins of the extracellular matrix (ECM). nih.govnih.gov

Table 2: Research Findings from Transglutaminase (TGase) Activity Assays Using Fluorescein-Cadaverine

| Cell Type/System | Major Labeled Substrate | Location of TGase Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Various cell lines | Fibronectin (220 kDa) | Extracellular | Cytosolic TGase is largely inactive; active TGase co-distributes with a fibronectin lattice. | nih.gov |

| Rabbit Articular Chondrocytes | Fibronectin | Extracellular | TGase activity contributes to the organization and stabilization of the chondrocyte ECM. | nih.gov |

The ability to monitor TGase activity in real-time using Fluorescein-Cadaverine makes it an excellent tool for detailed enzyme kinetics and inhibition studies. bmglabtech.comjasco-global.com By measuring the initial reaction velocity at various concentrations of the fluorescent substrate, key Michaelis-Menten kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) can be determined. jasco-global.com These parameters provide fundamental information about the enzyme's catalytic efficiency and its affinity for the substrate. jasco-global.com

Furthermore, this assay format is readily adaptable for screening enzyme inhibitors. nih.gov In such an experiment, the reaction is run in the presence of a potential inhibitor. A reduction in the rate of fluorescence incorporation compared to a control reaction indicates that the compound is inhibiting TGase activity. mdpi.com The continuous nature of the assay allows for the detailed characterization of inhibition mechanisms and is amenable to high-throughput screening formats for the discovery of novel therapeutic agents. nih.govbmglabtech.com

Cellular and Subcellular Research Methodologies

Fluorescein-Cadaverine has proven to be a valuable probe for investigating enzymatic processes within the context of living cells. nih.gov A key advantage is its ability to diffuse across cell membranes and its low cytotoxicity at effective concentrations (e.g., 0.5 mM in culture media), allowing for the direct study of enzyme activity in a native cellular environment. nih.gov

The typical methodology involves incubating living cells with Fluorescein-Cadaverine for a set period. nih.govnih.gov The cells are then fixed, and the subcellular localization of the fluorescently-labeled proteins is visualized using fluorescence microscopy. nih.gov This approach provides spatial information about where an enzyme is active, which is not obtainable from simple measurements of enzyme levels in whole-cell lysates. nih.gov

Studies using this method have demonstrated that in several cell types, including articular chondrocytes, the functional activity of transglutaminase is primarily localized to the extracellular space. nih.govnih.gov Although the enzyme is also present inside the cell, it appears to be kept in an inactive state. nih.gov Using Western blot analysis with an anti-fluorescein antibody, researchers have confirmed that fibronectin is a major extracellular substrate for the enzyme. nih.govnih.gov The active transglutaminase cross-links fibronectin into a lattice-like structure, indicating that the enzyme plays a direct role in the assembly and stabilization of the extracellular matrix. nih.govnih.gov This methodology provides a powerful way to dissect the specific biological functions of transglutaminases in processes such as cell adhesion, growth, and apoptosis. nih.gov

Assessment of Cellular Differentiation Processes and Cell Cycle Dynamics (e.g., Keratinocytes)

The study of cellular differentiation, a process by which cells specialize, often employs fluorescent techniques to monitor physiological changes. While direct studies naming this compound in keratinocyte differentiation are not prominent, the principles of using fluorescein-based probes are well-established in this field. For instance, fluorescence polarization methods have been used to measure changes in intracellular fluidity during the differentiation of guinea pig keratinocytes. nih.gov In these studies, epidermal cells were separated into fractions representing different stages of differentiation: basal, spinous, and granular cells. By using fluorescein diacetate, which becomes fluorescent fluorescein intracellularly, researchers observed that intracellular fluidity increases as keratinocytes differentiate. nih.gov

Another aspect of keratinocyte differentiation is the change in the localization of key regulatory proteins. In human keratinocytes, the cytoplasmic localization of Cyclin D1 has been shown to correlate with the degree of cell differentiation. nih.gov This was determined using immunofluorescence, a technique reliant on fluorescent labels. Such studies highlight a role for cytoplasmic Cyclin D1 in regulating the adhesion of keratinocytes to the extracellular matrix during differentiation. nih.gov A molecule like fluorescein-cadaverine, with its reactive amine, is suitable for labeling antibodies or other probes used in such immunofluorescence applications to visualize the subcellular location of target proteins during the differentiation process.

Table 1: Findings in Keratinocyte Differentiation Studies Using Fluorescence

| Research Focus | Cell Type | Fluorescent Method | Key Finding | Reference |

|---|---|---|---|---|

| Intracellular Fluidity | Guinea Pig Keratinocytes | Fluorescence Polarization (with Fluorescein Diacetate) | Intracellular fluidity increases as cells differentiate from the basal to the granular layer. | nih.gov |

Investigation of Intracellular Localization and Distribution via Confocal Microscopy

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the detailed visualization of the subcellular distribution of fluorescent molecules. springernature.com It effectively eliminates out-of-focus light, enabling the creation of sharp, optical sections of cells and tissues. springernature.comnih.gov Fluorescein-cadaverine and other fluorescein derivatives are widely used as probes in these studies due to their bright fluorescence.

Research has demonstrated that the cellular accumulation of sodium fluorescein can vary depending on the tumor type, a phenomenon observable with confocal laser endomicroscopy (CLE). nih.gov In a study comparing primary brain tumors and metastases, carcinoma cell lines showed significantly more intracellular accumulation of fluorescein than glioma cell lines. nih.gov This differential staining pattern, where metastases display more frequent intracellular fluorescence, can be a critical diagnostic feature. nih.gov Confocal microscopy is essential for determining if a fluorescent probe, such as fluorescein-cadaverine, is localized to specific organelles, the cytoplasm, the nucleus, or the plasma membrane. springernature.commdpi.com The technique is sensitive enough to measure the concentration of fluorescent probes within different cellular compartments. nih.gov

Monitoring Molecular Interactions and Uptake in Nanoparticle Research

The functional amine group of fluorescein-cadaverine makes it an ideal tag for labeling larger molecules and structures, including nanoparticles, to study their interactions with biological systems. biotium.com For example, fluorescently labeled ligands are used to study binding events on nanoparticles that present cell membrane components. In one such system, baculovirus particles (BBVs) displaying dopamine (B1211576) D3 receptors on their surface were used to study ligand binding. frontiersin.org These receptor-bearing viral particles are essentially nanoparticles coated with a cell membrane.

By using a fluorescent ligand, researchers can monitor binding to these nanoparticles through methods like fluorescence polarization. frontiersin.org This technique measures the change in the rotational speed of the fluorescently labeled molecule upon binding to the much larger nanoparticle-receptor complex. frontiersin.org Such assays are valuable for high-throughput screening of new drug candidates and for determining the kinetics of molecular interactions at the nanoparticle surface. frontiersin.org The use of a fluorescein-based tag allows for direct visualization and quantification of the uptake and interaction of these nanoparticles with cells.

Development of Novel Biosensing Platforms

The unique properties of fluorescein-cadaverine facilitate its use in creating sophisticated biosensors for detecting and quantifying biological molecules and activities.

Utilization in Fluorescent Ligand Design for Receptor Binding Assays

Fluorescent ligands have emerged as a powerful alternative to traditional radioligands for studying receptor pharmacology. nih.gov A fluorescent molecule like fluorescein can be attached to a known receptor-binding pharmacophore, often via a linker like cadaverine, to create a fluorescent probe. These probes enable the direct measurement of ligand binding to receptors, such as G-protein coupled receptors (GPCRs), in a variety of formats. nih.gov

These assays can determine the binding affinity (Kd) and kinetics of both the fluorescent ligand itself and unlabeled competing compounds (Ki). nih.gov Techniques used with these ligands include fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and direct imaging with confocal microscopy. frontiersin.orgnih.gov For example, a fluorescent ligand for the dopamine D₃ receptor was used to develop a high-throughput binding assay suitable for screening compound libraries. frontiersin.org The binding of the fluorescent ligand to D₃ receptors expressed on live cells could be clearly visualized, with the signal localizing to the cell membrane. frontiersin.org

Table 2: Applications of Fluorescent Ligands in Receptor Binding

| Assay Type | Principle | Information Gained | Reference |

|---|---|---|---|

| Saturation Binding | Measures binding of varying concentrations of a fluorescent ligand at equilibrium. | Binding affinity (Kd) and receptor density (Bmax). | nih.gov |

| Competition Binding | Measures the ability of an unlabeled compound to displace a fluorescent ligand. | Binding affinity (Ki) of the unlabeled compound. | nih.gov |

| Kinetic Assays | Measures the rate of association and dissociation of a fluorescent ligand in real-time. | Association (kon) and dissociation (koff) rate constants. | nih.gov |

Integration into Ratiometric Sensing Systems for Biological Analytes (e.g., pH, biogenic amines)

Ratiometric fluorescent sensors offer significant advantages over single-intensity probes by providing a built-in correction for environmental factors and probe concentration. These sensors typically have two emission peaks that respond differently to the presence of an analyte. nih.gov The ratio of the two emission intensities is then used for quantification, making the measurement more robust. nih.gov

While many modern ratiometric probes use fluorophores like carbon dots or coumarins, the principles can be applied to systems incorporating fluorescein. nih.govbath.ac.uk Fluorescein's fluorescence is known to be pH-sensitive, which can be harnessed for pH sensing. For more complex analytes like biogenic amines, a recognition element that binds the target can be coupled to a fluorescent reporter system. The binding event would induce a change in the fluorescence properties, potentially through mechanisms like FRET or photoinduced electron transfer (PeT), allowing for ratiometric detection. The primary amine of fluorescein-cadaverine provides a convenient attachment point for integrating the fluorescein fluorophore into such a sensing platform. biotium.com For instance, a dual-emission sensor for morphine was developed using nitrogen-doped carbon dots, where the ratio of two emission peaks changed upon morphine binding, allowing for detection in biological samples. nih.govresearchgate.net This ratiometric approach minimizes background interference and improves detection accuracy. nih.gov

Contribution to the Design of Activity-Based Probes (ABPs) in Proteomics and Chemical Biology

Activity-based probes (ABPs) are powerful tools used in chemical biology and proteomics to study enzyme function directly in complex biological systems. These probes typically consist of three parts: a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag, such as a fluorophore. nih.govnih.gov

The cadaverine portion of this compound provides a primary amine handle that is crucial for its incorporation as a reporter tag into ABPs. biotium.com This amine can be readily coupled to the rest of the probe structure during synthesis. Once the ABP reacts with its target enzyme, the attached fluorescein tag allows for visualization via in-gel fluorescence scanning or detection by fluorescence-based imaging techniques. nih.gov This enables the profiling of enzyme activities in a proteome, helping to identify changes in enzyme function in disease states. For example, fluorescently-tagged, non-covalent probes have been used as general screening reagents to identify dehydrogenases in protein mixtures separated on a native gel. nih.gov Similarly, more complex ABPs have been designed to identify specific deubiquitinases that modulate proteins like α-globin, which is relevant to diseases such as β-thalassemia. nih.gov

Imaging Modalities in Biological Research

This compound has emerged as a valuable fluorescent probe in various biological imaging applications. Its utility stems from the fluorescent properties of the fluorescein molecule combined with the amine-containing cadaverine linker. This structure allows it to act as a substrate for specific enzymatic reactions, enabling the visualization and analysis of cellular and tissue processes. The primary imaging modality where this compound has been significantly applied is fluorescence microscopy, which allows for the detailed visualization of its incorporation into biological structures.

Fluorescence Microscopy Techniques for Cellular and Tissue Visualization

Fluorescence microscopy is a cornerstone technique for visualizing the distribution and dynamics of specific molecules within cells and tissues. This compound serves as a targeted probe in this context, primarily for the detection of transglutaminase activity and the subsequent labeling of protein cross-links in the extracellular matrix.

One of the key applications of this compound is in the study of keratinocyte terminal differentiation. nih.gov A novel technique was developed to detect transglutaminase activity and the formation of cornified envelopes, which are characteristic of terminally differentiated keratinocytes. nih.gov In this method, Fluorescein-Cadaverine acts as an amine donor for transglutaminase, becoming enzymatically incorporated into the cornified envelopes. nih.gov This incorporation makes the cells undergoing differentiation fluorescently visible under a microscope. nih.gov

The intensity of the fluorescence can be quantified using fluorimetry, providing a quantitative measure of terminal differentiation. nih.gov Research has shown a significant difference in the level of Fluorescein-Cadaverine incorporation depending on the culture conditions and time points, highlighting the dynamic nature of the differentiation process. nih.gov For instance, the highest incorporation was observed in keratinocytes cultured in Green's medium. nih.gov

Confocal microscopy, a specialized form of fluorescence microscopy that allows for the imaging of distinct layers, has been employed to further investigate the localization of Fluorescein-Cadaverine. nih.gov When keratinocytes were dual-stained with Fluorescein-Cadaverine and the nuclear stain propidium (B1200493) iodide, confocal imaging revealed that Fluorescein-Cadaverine was incorporated into the differentiating cells and not the basal layer, demonstrating the specificity of the labeling. nih.gov This approach provides both qualitative microscopic data and quantitative data, offering a comprehensive assessment of terminal differentiation. nih.gov

Another significant application is the use of Fluorescein-Cadaverine to identify protein substrates of active transglutaminase in living cells. nih.gov It has been shown to be a suitable tool for labeling cells in culture, as it diffuses throughout the cell. nih.gov Upon fixation, the cells labeled with Fluorescein-Cadaverine can be observed using direct fluorescence microscopy to visualize the locations of active transglutaminase substrates. nih.gov

A key finding from these studies is the localization of active transglutaminase. While the enzyme is present in the cytosol, it appears to be inactive. nih.gov However, active transglutaminase is found in the extracellular compartment, where it co-distributes with Fluorescein-Cadaverine-labeled, lattice-like structures. nih.gov Further analysis using Western blotting with an anti-fluorescein antibody revealed that the major transglutaminase substrate in living cells is a 220 kDa protein, identified as fibronectin. nih.gov The co-distribution of fibronectin with the Fluorescein-Cadaverine-labeled lattice confirmed that these structures are extracellular. nih.gov This methodology allows for both morphological and biochemical analysis of transglutaminase substrates in living cells, aiding in the determination of the specific functions of transglutaminases in cellular processes like apoptosis and cell growth. nih.gov

| Parameter | Description | Finding | Citation |

| Cell Type | Primary cells under investigation | Keratinocytes | nih.gov |

| Process Studied | Biological process being visualized | Terminal Differentiation | nih.gov |

| Labeling Mechanism | How the probe visualizes the target | Enzymatic incorporation into cornified envelopes by transglutaminase | nih.gov |

| Microscopy Technique | Method used for visualization | Fluorescence Microscopy, Confocal Microscopy | nih.gov |

| Key Observation | Significant finding from the study | FC was incorporated into differentiating cells and not the basal layer. | nih.gov |

| Parameter | Description | Finding | Citation |

| Application | The use of the fluorescent probe | Detecting amine acceptor protein substrates of active transglutaminase | nih.gov |

| Cellular Environment | Location of the observed activity | Extracellular compartment | nih.gov |

| Identified Substrate | The primary protein target of the enzyme | Fibronectin (220 kDa) | nih.gov |

| Observed Structure | The formation visualized by the probe | Lattice-like structures | nih.gov |

| Analytical Methods | Techniques used in the study | Direct Fluorescence Microscopy, Western Blotting | nih.gov |

Advanced Imaging Approaches (e.g., Fluorescence Lifetime Imaging for Mechanistic Studies)

While this compound has proven effective in conventional fluorescence microscopy techniques, its application in advanced imaging modalities such as Fluorescence Lifetime Imaging (FLIM) for mechanistic studies has not been documented in the reviewed scientific literature. FLIM is a powerful technique that measures the decay rate of fluorescence, which can provide insights into the molecular environment of a fluorophore, such as ion concentration, pH, and molecular binding. Although fluorescein and its derivatives are generally suitable for FLIM applications, specific research utilizing this compound in this context is not available. mdpi.com Therefore, a detailed account of its use in advanced imaging for mechanistic studies cannot be provided at this time.

Future Directions and Emerging Research Avenues

Innovations in Fluorescein-Cadaverine Conjugate Design and Functionality

Fluorescein-Cadaverine itself is a conjugate, combining the fluorescent scaffold of fluorescein (B123965) with the primary amine-containing linker, cadaverine (B124047). The innovation lies in this specific combination, which renders it an excellent substrate for enzymes like transglutaminases that catalyze the covalent linking of primary amines to protein-bound glutamine residues. The synthesis typically involves the reaction of fluorescein isothiocyanate (FITC) with cadaverine, resulting in a thiourea (B124793) linkage. thermofisher.com

Emerging research focuses on modifying this fundamental structure to enhance its properties or create entirely new functionalities. Innovations are being pursued in several key areas:

Fluorophore Modification: The core fluorescein structure can be chemically altered to fine-tune its photophysical properties. For example, the synthesis of derivatives like 2',7'-dichlorofluorescein (B58168) (DCF) can improve pH insensitivity and quantum yield. nih.gov By replacing the carboxyl group of the traditional fluorescein molecule with other moieties, researchers have created probes with better cell permeability and reduced nonspecific binding. nih.gov

Linker Optimization: The cadaverine linker can be replaced with other aliphatic or aromatic chains. This can alter the substrate specificity for different transglutaminase isozymes or improve the accessibility of the probe to its target within a complex biological environment.

Multifunctional Probes: A significant area of innovation is the creation of bi-functional or "smart" probes. For instance, caging groups can be attached to the fluorescein molecule, which are removable by a specific stimulus like UV light. This allows for precise spatiotemporal control over the probe's activation, enabling researchers to trigger its fluorescence in specific cellular regions or at specific times. nih.gov This approach transforms the probe from a passive label into an active participant in the experiment.

These design innovations aim to create a new generation of probes with superior brightness, stability, and specificity, tailored for advanced applications such as super-resolution microscopy and real-time kinetic studies in living cells. mdpi.comthermofisher.com

Table 1: Chemical Properties of Fluorescein-Cadaverine Dihydrobromide

| Property | Value |

|---|---|

| Synonym | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)thiourea dihydrobromide |

| Chemical Formula | C₂₆H₂₅N₃O₅S·(HBr)₂ |

| Molecular Weight | 653.38 g/mol |

| Excitation Wavelength (λex) | ~492 nm |

| Emission Wavelength (λem) | ~516 nm |

Expansion into Novel Biological Systems and Pathways for Mechanistic Discovery

While Fluorescein-Cadaverine is well-established as an amine donor for labeling transglutaminase substrates, its application is expanding into other biological areas, most notably the study of autophagy. atsjournals.org Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. thermofisher.comthermofisher.com

The expansion is largely inspired by the use of a similar compound, Monodansylcadaverine (MDC), which is a selective fluorescent marker for autophagic vacuoles. nih.govnih.gov Probes like MDC are lipophilic and accumulate in the lipid-rich membranes of newly formed autophagosomes. nih.gov This allows for the visualization and quantification of autophagy induction by fluorescence microscopy or flow cytometry. nih.govaatbio.com

Given its structural similarity—a fluorophore conjugated to a cadaverine diamine—Fluorescein-Cadaverine is being explored as a tool to study this same pathway, offering different spectral properties from MDC. This allows for potential multi-color imaging experiments when combined with other fluorescent markers, such as those labeling lysosomes or specific proteins like LC3, which is a key marker for autophagic membranes. thermofisher.com By using Fluorescein-Cadaverine, researchers can gain new insights into the dynamics of autophagosome formation and fusion with lysosomes, a critical step in the completion of the autophagic process.

Integration with Multi-Omics and High-Throughput Screening Methodologies

The properties of Fluorescein-Cadaverine make it highly amenable to high-throughput screening (HTS) and integration with multi-omics workflows. HTS assays are crucial for discovering new drugs and understanding enzyme function on a large scale.

Several HTS-compatible assays for transglutaminase activity have been developed that rely on fluorescent amine substrates like Monodansylcadaverine. nih.gov These assays often involve incubating the enzyme with a substrate protein (like N,N-dimethylcasein) and the fluorescent amine; the incorporation of the fluorophore into the protein leads to a measurable change in fluorescence. nih.govzedira.com This format can be adapted to 96-well or 384-well plates, allowing for the rapid screening of thousands of potential enzyme inhibitors. Fluorescein-Cadaverine can be readily substituted in these assays. Another HTS approach uses fluorescence resonance energy transfer (FRET), where two fluorescent proteins are cross-linked by a transglutaminase, leading to a change in fluorescence that can be screened in high-throughput. nih.govbohrium.com

Furthermore, Fluorescein-Cadaverine facilitates a powerful connection to proteomics. Instead of a fluorescent tag, a biotin-tagged cadaverine can be used to label transglutaminase substrates. researchgate.netnih.govnih.gov After the enzymatic reaction, the biotin-labeled proteins can be captured using an avidin (B1170675) affinity matrix and subsequently identified and quantified using mass spectrometry. atsjournals.orgresearchgate.net This functional proteomics strategy reveals the specific protein substrates of the enzyme within a complex biological sample, such as cell lysates or tissue extracts. atsjournals.orgnih.gov By using an anti-fluorescein antibody, a similar affinity purification could be performed with Fluorescein-Cadaverine-labeled proteins, directly linking enzymatic activity to protein identity in a multi-omics context.

Computational and Theoretical Approaches to Fluorescent Probe Engineering and Optimization

Modern computational chemistry provides powerful tools for the rational design and optimization of fluorescent probes, moving beyond trial-and-error synthesis. These theoretical approaches are increasingly applied to engineer derivatives of fluorescein and other fluorophores.

Key computational methods include:

Time-Dependent Density Functional Theory (TD-DFT): This quantum mechanical method is used to predict the photophysical properties of a molecule before it is synthesized. rsc.orgacs.org Researchers can use TD-DFT to calculate a probe's expected absorption and emission spectra, fluorescence lifetime, and quantum yield. rsc.orgacs.orgrsc.org This allows for the in-silico screening of various chemical modifications to the fluorescein scaffold to identify changes that are likely to produce desired properties, such as a shift to redder wavelengths (for better tissue penetration) or enhanced brightness. rsc.orgacs.org

Molecular Docking: This technique computationally models the interaction between a small molecule (the probe) and a macromolecule (the target enzyme). nih.govmdpi.com For Fluorescein-Cadaverine, docking simulations can predict how it fits into the active site of transglutaminase. nih.gov This information can guide the design of new derivatives with higher affinity and specificity for a particular transglutaminase isozyme, reducing off-target effects. nih.gov

These computational strategies accelerate the development cycle of new probes. By predicting the properties and binding behavior of potential designs, they reduce the number of compounds that need to be synthesized and tested, saving significant time and resources while enabling the creation of highly optimized tools for biological imaging.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Fluorescein-Cadaverine Dihydrobromide with high purity and reproducibility?

- Methodological Answer : Prioritize microwave-assisted synthesis (MAS) for controlled reaction kinetics, as this technique reduces side reactions and improves yield . Post-synthesis, use HPLC (High-Performance Liquid Chromatography) with UV-Vis detection to confirm purity (λmax ≈ 494 nm for fluorescein derivatives). Cross-validate with mass spectrometry (MS) to confirm molecular weight (expected ~665.5 g/mol for the dihydrobromide salt) and structural integrity.

Q. How can researchers characterize the fluorescence quantum yield (Φ) of this compound under varying experimental conditions?

- Methodological Answer : Use a comparative method with a reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55). Measure emission spectra at excitation wavelengths specific to fluorescein (e.g., 488 nm) and calculate Φ using integrated intensity ratios. Account for solvent polarity and pH (e.g., phosphate-buffered saline vs. Tris-HCl) to assess environmental stability .

Q. What criteria should guide the selection of this compound for protein conjugation studies?

- Methodological Answer : Evaluate the cadaverine spacer’s amine reactivity (e.g., via EDC/NHS coupling) and fluorescein’s photostability. Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging and quantify labeling ratios via absorbance at 280 nm (protein) and 494 nm (fluorescein) .

Advanced Research Questions

Q. How can conflicting data on this compound’s intracellular stability be resolved in live-cell imaging studies?

- Methodological Answer : Implement a mixed-methods approach:

- Quantitative : Measure fluorescence decay rates under physiological conditions (e.g., 37°C, 5% CO₂) using time-lapse microscopy.

- Qualitative : Conduct confocal imaging with organelle-specific dyes (e.g., LysoTracker) to identify compartment-specific degradation .

- Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-dependent effects .

Q. What experimental designs mitigate fluorescence quenching when using this compound in lipid-rich environments?

- Methodological Answer :

- Control Experiments : Compare fluorescence intensity in lipid vesicles (e.g., DOPC liposomes) vs. aqueous buffers.

- Modification Strategies : Introduce steric hindrance via PEGylation of the cadaverine spacer to reduce dye aggregation.

- Instrumentation : Use time-resolved fluorescence spectroscopy to distinguish between static and dynamic quenching mechanisms .

Q. How should researchers address reproducibility challenges in this compound-based assays across laboratories?

- Methodological Answer :

- Standardization : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define assay parameters (e.g., temperature, excitation power) .

- Inter-lab Validation : Share raw data (e.g., fluorescence lifetime curves) via open-access platforms and use statistical tools (e.g., Bland-Altman analysis) to assess variability .

Key Methodological Frameworks

- Literature Search Strategy : Use structured queries (e.g., "Fluorescein-Cadaverine AND stability NOT industrial") in databases like PubMed and SciFinder. Filter results by methodology (e.g., "fluorescence resonance energy transfer") to prioritize mechanistic studies .

- Hypothesis Testing : Apply the PICO framework (Population: cell type; Intervention: dye concentration; Comparison: untreated controls; Outcome: fluorescence intensity) to design controlled experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.